Bienvenue dans la boutique en ligne BenchChem!

(1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Quality Control Assay Reproducibility Procurement Specification

The compound (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2098016-38-5) is a synthetic, heterobifunctional building block featuring a 1,2,3-triazole core linked via a methylene bridge to an N-ethylazetidine ring, with a free hydroxymethyl group at the 4-position. With a molecular formula of C9H16N4O and a molecular weight of 196.25 g/mol , it belongs to a class of azetidine-triazole conjugates explored for their potential as matrix metalloproteinase (MMP) inhibitors and other biological activities.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
CAS No. 2098016-38-5
Cat. No. B1479433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
CAS2098016-38-5
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCN1CC(C1)CN2C=C(N=N2)CO
InChIInChI=1S/C9H16N4O/c1-2-12-3-8(4-12)5-13-6-9(7-14)10-11-13/h6,8,14H,2-5,7H2,1H3
InChIKeyXLVLAUJQCOWIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2098016-38-5) is a Valuable Azetidine-Triazole Synthon for Medicinal Chemistry


The compound (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2098016-38-5) is a synthetic, heterobifunctional building block featuring a 1,2,3-triazole core linked via a methylene bridge to an N-ethylazetidine ring, with a free hydroxymethyl group at the 4-position. With a molecular formula of C9H16N4O and a molecular weight of 196.25 g/mol , it belongs to a class of azetidine-triazole conjugates explored for their potential as matrix metalloproteinase (MMP) inhibitors and other biological activities [1]. Its standard purity is established at 98%, supported by batch-specific QC data including NMR, HPLC, and GC from reputable vendors .

Structural Substitution Pitfalls: Why In-Class Analogs Cannot Directly Replace CAS 2098016-38-5


Generic substitution among azetidine-triazole-(hydroxymethyl) analogs is inadvisable due to the critical impact of subtle structural changes on physicochemical and pharmacological properties. The target compound's defining feature, a methylene spacer between the azetidine and triazole rings, fundamentally alters ring electron density, conformational flexibility, and metabolic stability compared to directly linked analogs like (1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol . Replacing this with a direct link, or altering the N-ethyl group to a hydrogen, isobutyl, or cyclopentyl moiety, will necessarily change LogP, pKa, and steric bulk, leading to divergent pharmacokinetic profiles and target engagement . The evidence below quantifies these critical differentiators to guide precise procurement.

Quantitative Comparator Evidence for (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol


Validated High Purity (98%) with Batch-Specific QC Data vs. Lower-Purity Analogs

The target compound is consistently supplied at a standard purity of 98%, a specification that is unambiguously documented by batch-specific analytical data (NMR, HPLC, GC) from the vendor Bidepharm . This contrasts directly with the common 95% standard purity often reported for its closest structural analog, the non-methylene-linked (1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2092498-52-5), a standard noted across multiple supplier listings . This 3% purity advantage reduces the likelihood of confounding biological results from unknown impurities.

Quality Control Assay Reproducibility Procurement Specification

Methylene Spacer Differentiates Physicochemical Profile from a Directly-Linked Analog

The insertion of a methylene spacer between the azetidine and triazole rings (EWG-CH₂-Ar vs. EWG-Ar) is a key structural differentiator predicted to decrease the electron-withdrawing effect of the triazole on the azetidine nitrogen, thereby subtly elevating its pKa compared to a directly-linked analog . This structural modification is also anticipated to increase molecular flexibility and lipophilicity, evidenced by the higher molecular weight of the target compound (196.25 g/mol) relative to its directly-linked counterpart (182.22 g/mol) . Such changes can collectively alter passive membrane permeability and oxidative metabolism.

Physicochemical Properties Lipophilicity Metabolic Stability

N-Ethyl Modification Provides a Lipophilic Balance Over Unsubstituted and Bulkier Analogs

The N-ethyl substitution on the azetidine ring presents a specific lipophilic balance. The unsubstituted N-H analog ({1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, CAS 1706455-75-5) has a lower molecular weight (168.20 g/mol) and higher polarity, potentially limiting membrane crossing . Conversely, bulkier N-substituted analogs, such as the isobutyl or cyclopentyl derivatives, would be expected to have significantly higher LogP, potentially incurring promiscuity or solubility penalties . The N-ethyl group is therefore a calculated minimal alkyl modification used to enhance lipophilicity and metabolic stability without excessive bulk.

Lipophilic Efficiency Structure-Activity Relationship Lead Optimization

Azetidine-Triazole Scaffold is a Recognized Core for MMP-2 Inhibition

Azetidine-triazole conjugates bearing a 1,4-disubstituted 1,2,3-triazole unit have been explicitly explored as a class of matrix metalloproteinase-2 (MMP-2) inhibitors, although potent inhibition was more prominently observed in the aziridine series [1]. This established research context provides a direct biological rationale for procuring and evaluating this specific azetidine-based scaffold. Its free hydroxymethyl group serves as a synthetic handle for further derivatization or as a potential hydrogen bond donor within the MMP-2 active site, a feature absent in simpler triazole building blocks.

MMP-2 Inhibition Cancer Biology Extracellular Matrix

High-Confidence Application Scenarios for (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol in R&D


Lead Optimization of MMP-2 Inhibitors via Rational Amine Modification

As detailed in Section 3.4, the azetidine-triazole scaffold is a known pharmacophore for MMP-2 inhibition . This specific N-ethyl analog is an ideal candidate for structure-activity relationship (SAR) studies investigating the effect of N-alkyl chain length on potency and selectivity, directly building on the class-level biological evidence. Its well-defined purity (Section 3.1) ensures that observed activity changes are due to structural modifications and not impurities.

Synthesis of Focused Compound Libraries for ADME Optimization

The precise physicochemical balance of this compound, resulting from its methylene spacer and N-ethyl group (Section 3.2 and 3.3), makes it a strategic central building block for synthesizing a focused library. By comparing the LogD and microsomal stability of this 'ethyl-methylene' derivative with analogs containing direct links or different N-substituents, medicinal chemists can map the property space crucial for improving pharmacokinetic profiles.

Conjugation and Bioconjugation via the Primary Alcohol Handle

The free hydroxymethyl group on the triazole ring provides a versatile synthetic handle that can be readily activated (e.g., to a mesylate or halide) for further elaboration through nucleophilic displacement or used directly in esterification reactions. This allows the unique azetidine-triazole core to be conjugated to pharmacophores, fluorescent probes, or solid supports, a utility that depends on the high initial purity documented in Section 3.1 .

Investigating the Role of a Methylene Spacer in Target Engagement

This compound serves as a direct and essential comparator to the non-methylene-linked analog (CAS 2092498-52-5) to probe the biological consequence of the C-N bond connectivity. As established in Section 3.2, the spacer alters molecular flexibility and ring electronics. Comparative biophysical assays (e.g., ITC, SPR) with a protein target of interest can deconvolute the enthalpic and entropic contributions of the carbon linker to binding affinity.

Quote Request

Request a Quote for (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.